The table below summarizes the key physical and chemical properties of 2-Acetylbenzaldehyde based on the available technical data [1].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 24257-93-0 [1] |
| Molecular Formula | C(_9)H(_8)O(_2) [1] |
| Molecular Weight | 148.16 g/mol [1] |
| Purity | 95%, 97% Min, 99% (available grades) [1] |
| Melting Point | 39-43 °C (lit.) [1] |
| Boiling Point | 268.8 ± 23.0 °C (Predicted) [1] |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) [1] |
| Flash Point | >230 °F [1] |
| Physical Form | White to off-white crystalline solid [1] |
| Storage | 2-8°C, stored under nitrogen [1] |
| WGK Germany | 3 (severely hazardous to water) [1] |
One reported method for synthesizing this compound involves the hydration of 2-ethynylbenzaldehyde using a silver-based catalyst [1].
I have visualized this experimental workflow in the following diagram.
Synthesis workflow for this compound from 2-ethynylbenzaldehyde [1].
Based on the search results, I was unable to locate specific studies linking this compound directly to involvement in colorectal cancer or other biological signaling pathways. The available scientific literature reviewed pathways like EGFR/MAPK, Notch, PI3K/AKT, TGF-β, and Wnt [2] but did not mention this compound.
To find this specialized biological data, I suggest you:
The table below summarizes the key physical and chemical properties of 2-Acetylbenzaldehyde for quick reference.
| Property | Value |
|---|---|
| CAS Number | 24257-93-0 [1] [2] [3] |
| Molecular Formula | C₉H₈O₂ [2] [3] [4] |
| Molecular Weight | 148.16 g/mol [2] [3] |
| Melting Point | 39-43 °C (lit.) [1] [2] [3] |
| Boiling Point | 268.8±23.0 °C (Predicted) [3] [5] [4] |
| Density | 1.117±0.06 g/cm³ (Predicted) [3] [5] [4] |
| Flash Point | >230 °F [3] [5] [4] |
| Form | Crystalline solid [3] [5] |
| Color | White to off-white [3] [5] |
One efficient method for synthesizing this compound uses 2-ethynylbenzaldehyde as a starting material via a silver-catalyzed reaction [3] [5]. The workflow and components of this reaction are illustrated below.
Synthesis workflow for this compound from 2-ethynylbenzaldehyde.
The molecular structure of this compound, featuring both aldehyde and ketone functional groups on the benzene ring, is shown in the diagram below.
Chemical structure identifiers for this compound.
The table below summarizes the key data available for 2-Acetylbenzaldehyde (CAS # 24257-93-0).
| Property | Value |
|---|---|
| Molecular Formula | C9H8O2 [1] [2] |
| Molecular Weight | 148.16 g/mol [2] |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) [2] |
| Melting Point | 39-43 °C (lit.) [2] |
| Boiling Point | 268.8 ± 23.0 °C (Predicted) [2] |
| Flash Point | >230 °F [2] |
| Physical Form | White to off-white crystalline solid [2] |
| Storage | Store at 2-8°C under nitrogen [2] |
This compound is a useful building block in organic synthesis. Recent research demonstrates its application in an atroposelective [4+1] annulation with 1H-indol-1-amines to produce D- and ¹⁸O-labeled isoindolinones—complex structures bearing both central and axial chirality, which are of significant interest in medicinal chemistry [3]. The following diagram illustrates the logical relationship and key stages of this synthetic pathway.
Synthetic pathway for isotopic isoindolinones via [4+1] annulation [3].
A general synthesis protocol for this compound itself, using 2-ethynylbenzaldehyde as a starting material, is outlined below [2]. Please note that this is a general procedure from the literature.
The table below summarizes the fundamental identifying information and measured physical properties for 2-Acetylbenzaldehyde.
| Property Type | Information |
|---|---|
| Systematic Name | This compound [1] |
| CAS Registry Number | 24257-93-0 [2] [3] |
| Molecular Formula | C₉H₈O₂ [1] [2] [3] |
| Average Mass | 148.16 g/mol [1] [2] [3] |
| Monoisotopic Mass | 148.052429 Da [1] |
| Other Names | ortho-Acetylbenzaldehyde; 2-Formylacetophenone; Benzaldehyde, o-acetyl- [2] [3] |
| Melting Point | 39-43 °C (lit.) [2] [3] |
| Boiling Point | 268.8 ± 23.0 °C (Predicted) [2] [3] |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) [2] [3] |
| Flash Point | >230 °F [2] [3] |
| Form | Crystalline solid [2] [3] |
| Color | White/Off-white [2] [3] |
One general synthetic procedure was located, which uses 2-ethynylbenzaldehyde as a starting material [2] [3]. The workflow for this synthesis can be summarized as follows:
Synthesis workflow for this compound from 2-ethynylbenzaldehyde [2] [3].
After synthesis, the product was characterized using standard analytical techniques, which form the core of structure elucidation [2] [3]. The general workflow for this process is as follows:
*Standard analytical workflow for structural characterization of synthesized compound [2] [3]._
While specific data was limited, one scientific study explored structurally related benzaldehyde derivatives (thiosemicarbazones) for their ability to differentially tune secondary metabolism in the mycotoxigenic fungus Aspergillus flavus [4]. This indicates the relevance of the benzaldehyde scaffold in antimicrobial and anti-toxigenic agent research.
To further your work, I suggest:
2-Acetylbenzaldehyde (CAS Registry Number: 24257-93-0) is an organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol. This aromatic compound belongs to the class of benzaldehyde derivatives, featuring dual carbonyl functional groups—an aldehyde and a ketone—positioned ortho to each other on the benzene ring. The specific ortho substitution pattern creates unique steric and electronic effects that significantly influence its reactivity and physical properties compared to meta or para isomers. [1] [2]
The compound is systematically named as this compound according to IUPAC nomenclature and is also known by several synonyms including ortho-acetylbenzaldehyde and 2-formylacetophenone. Its structure contains a benzaldehyde backbone with an acetyl group (C(=O)CH₃) positioned at the ortho (2-position) relative to the aldehyde group (CHO). This arrangement creates significant steric interactions between the two functional groups, affecting molecular conformation and reactivity. The benzene ring carbons are sp² hybridized, forming a planar aromatic system with bond angles of approximately 120 degrees, while the carbonyl carbons also exhibit trigonal planar geometry. [1] [2]
Table: Database Identifiers for this compound
| Database | Identifier | Reference Code |
|---|---|---|
| CAS Registry | 24257-93-0 | CAS Number |
| PubChem | 152671 | CID |
| ChemSpider | 134562 | ID |
| ChEMBL | CHEMBL394412 | ChEMBL ID |
| DSSTox | DTXSID00178955 | DTXSID |
| MDL | MFCD05865162 | MDL Number |
The International Chemical Identifier (InChI) for this compound is: InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 The corresponding InChI Key is: VDEAMZDXUCYOQJ-UHFFFAOYSA-N The Simplified Molecular Input Line Entry System (SMILES) notation can be represented as: O=CC1=CC=CC=C1C(C)=O or the canonical form CC(=O)C1=CC=CC=C1C=O [2]
This compound exhibits distinct physical characteristics that make it recognizable in laboratory settings and important for practical applications. The compound typically presents as a crystalline solid with a white to off-white color profile. It has a relatively sharp melting point range of 39-43°C (lit.), making it solid at room temperature but easily liquefied with mild heating. The predicted boiling point is approximately 268.8±23.0°C, reflecting its moderate volatility under standard atmospheric conditions. [1]
The compound's density is estimated at 1.117±0.06 g/cm³, which is typical for aromatic carbonyl compounds. It has a flash point exceeding 230°F (>110°C), indicating moderate flammability concerns typical of organic compounds. For proper storage, this compound should be kept at 2-8°C under nitrogen atmosphere to prevent degradation or oxidation reactions. The compound is assigned WGK Germany 3, indicating it is highly water-polluting, and its Harmonized System (HS) code is 2914409000 for international trade purposes. [1]
Table: Physical and Chemical Properties of this compound
| Property | Value | Conditions/Notes |
|---|---|---|
| Melting Point | 39-43°C | Literature value |
| Boiling Point | 268.8±23.0°C | Predicted |
| Density | 1.117±0.06 g/cm³ | Predicted |
| Flash Point | >230°F | |
| Physical Form | Crystalline solid | White/off-white color |
| Storage Conditions | 2-8°C | Under nitrogen |
| Molecular Weight | 148.16 g/mol | |
| WGK Germany | 3 | Highly water-polluting |
The synthesis of this compound can be achieved through several routes, with one efficient method utilizing 2-ethynylbenzaldehyde as a starting material. The general procedure involves:
Catalyst System: AgBArF (97.1 mg, 0.1 mmol) serves as the catalyst in this transformation. The reaction begins by accurately weighing the catalyst and placing it in a long-necked glass reactor, followed by the addition of 2-ethynylbenzaldehyde (1 mmol). [1]
Reaction Conditions: To this mixture, 10 μL of ethyl acetate (EtOAc) is added as a solvent, followed by stirring for 5 minutes. Subsequently, n-dodecane (1 mmol) is introduced as an internal standard, along with 3 mL of deionized water. The reaction vessel is placed in an oil bath maintained at 80°C with continuous stirring, and the reaction proceeds for 12 to 24 hours. [1]
Workup and Purification: Upon completion, the reaction mixture is cooled and extracted with 3 mL of ethyl acetate with stirring for 5 minutes. The organic phase is separated and passed through a short silica gel column to remove potential impurities. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as eluent. Structural characterization is confirmed by 1H NMR and ESI-MS analysis, validating the identity and purity of the final product. [1]
This compound displays versatile reactivity patterns attributable to its dual carbonyl functionality. The presence of both aldehyde and ketone groups in ortho positioning enables participation in various condensation reactions:
Aldol Condensation: The compound can undergo aldol condensation reactions where two carbonyl compounds combine to form β-hydroxycarbonyl compounds, serving as intermediates for more complex molecular architectures. [2]
Claisen Condensation: Similar to aldol condensation but under different reaction conditions, this transformation enables the formation of β-ketoesters, valuable building blocks in organic synthesis. [2]
Knoevenagel Condensation: This reaction condenses an aldehyde or ketone with a reactive methylene compound to form α,β-unsaturated carbonyl compounds, extending the conjugation system and creating valuable intermediates for pharmaceuticals and dyes. [2]
The ortho-substitution pattern creates unique electronic and steric effects that can influence reaction pathways and regioselectivity. The proximity of the two functional groups may facilitate certain intramolecular reactions or create steric hindrance that directs incoming reagents to specific positions on the aromatic ring. [2]
Synthesis workflow for this compound from 2-ethynylbenzaldehyde using silver catalysis.
This compound exhibits notable biological activities through interactions with various enzyme systems and biological macromolecules. Studies have demonstrated that the compound interacts with several biological systems, particularly affecting cytochrome P450 enzymes which are crucial for drug metabolism in humans. The compound has been shown to inhibit certain cytochrome P450 enzymes, suggesting potential implications for drug-drug interactions when combined with therapeutic agents metabolized by these pathways. Additionally, its ability to bind with proteins indicates possible applications in pharmacology and toxicology research, where protein-ligand interactions are fundamental to understanding drug behavior. [2]
While specific mechanistic studies on this compound are limited in the available literature, related aromatic aldehydes like benzaldehyde have demonstrated antibiotic modulation effects against Staphylococcus aureus strains. In association studies with antibiotics, benzaldehyde showed potential to reduce the minimum inhibitory concentration (MIC) of certain fluoroquinolone antibiotics, although it did not appear to interfere directly with efflux pump functioning. This suggests that aromatic aldehydes may employ alternative mechanisms for antibiotic potentiation, possibly through membrane permeabilization or interference with bacterial signaling pathways. [3]
The toxicity profile of this compound requires careful consideration for research and potential applications. While specific toxicological data for this compound is limited in the search results, related compounds in the benzaldehyde family have demonstrated toxic effects in model organisms. Studies with Drosophila melanogaster (fruit fly) have shown that benzaldehyde exhibits toxicity through fumigation, causing lethality and damage to the locomotor system. These findings highlight the importance of proper safety protocols when handling these compounds in laboratory settings. [3]
The WGK Germany classification of 3 indicates that this compound is highly water-polluting, necessitating environmental precautions during disposal. Researchers should implement appropriate containment measures and personal protective equipment when working with this compound, particularly given its potential protein-binding capabilities and enzyme inhibition effects that might extend to mammalian systems. [1]
The molecular geometry of this compound is characterized by the sp² hybridization of the benzene ring carbons, creating a planar hexagonal structure with internal bond angles of 120 degrees, typical of aromatic compounds. The aldehyde and acetyl substituents introduce additional geometric considerations due to their carbonyl groups, each exhibiting trigonal planar geometry with bond angles approaching 120 degrees. The aldehyde hydrogen and the acetyl methyl group extend from the benzene ring plane, creating a three-dimensional molecular structure with specific steric requirements. [2]
Conformational analysis reveals that the ortho positioning of the two functional groups creates significant steric interactions that influence molecular flexibility. The proximity of the acetyl group to the aldehyde function causes the acetyl group to experience some degree of twisting out of the benzene ring plane due to steric interactions, particularly affecting resonance stabilization. This conformational constraint has implications for the compound's reactivity, as it may influence approach angles for incoming reagents or intramolecular interactions between the two functional groups. [2]
The electronic structure of this compound features a conjugated system where the benzene ring's π-electrons interact with the carbonyl groups of both the aldehyde and acetyl functions. However, the ortho substitution creates electronic effects distinct from meta or para isomers. The dual carbonyl system creates significant electron-withdrawing effects that influence the overall reactivity and chemical behavior of the molecule, potentially affecting its susceptibility to nucleophilic attack or electrophilic aromatic substitution. [2]
While specific spectroscopic data are limited in the search results, the compound's structure suggests characteristic IR absorption bands for aldehyde C-H stretch (~2700 cm⁻¹), carbonyl stretches (~1700 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹). In NMR spectroscopy, the aldehyde proton would typically appear downfield (δ ~10 ppm), with the acetyl methyl group resonating at δ ~2.5 ppm, though the proximity of the two groups might cause anomalous shifts due to through-space interactions. The ortho-disubstituted benzene ring would be expected to show a characteristic splitting pattern in the aromatic region. [2]
Biological activity relationships of this compound and related compounds.
This compound serves as a versatile building block in organic synthesis due to its dual functionalization and ortho-substitution pattern. The compound's reactive carbonyl groups enable participation in various condensation reactions, making it valuable for constructing complex molecular architectures:
Pharmaceutical Intermediates: The compound serves as a key intermediate in synthesizing various pharmacologically active molecules, leveraging its ability to form carbon-carbon bonds through controlled reactions at either carbonyl center. [2]
Coordination Chemistry: this compound can function as a ligand in coordination complexes with metal ions. These complexes are studied for their catalytic properties, magnetic behavior, and structural characteristics, with potential applications in materials science and catalytic processes. [2]
Heterocyclic Synthesis: The proximity of the two functional groups enables efficient formation of various heterocyclic systems, including fused ring structures, through intramolecular cyclization reactions or condensation with bifunctional reagents. [2]
Beyond basic research, this compound finds utility in several applied fields:
Flavor and Fragrance Industry: The compound's aromatic character and potential sweet aroma make it a candidate for use in perfumes and flavorings, though specific olfactory properties would require further characterization. [2]
Agrochemical Synthesis: As an intermediate in the production of crop protection agents and specialty chemicals, the compound's reactivity enables incorporation into various molecular frameworks with biological activity. [2]
Materials Chemistry: The extended conjugation possible through reactions at both carbonyl positions makes this compound a potential precursor for organic electronic materials, dyes, and photoactive compounds. [2]
Table: Comparison of this compound with Structurally Related Compounds
| Compound Name | Molecular Formula | Structural Similarity | Key Distinctive Features |
|---|---|---|---|
| This compound | C₉H₈O₂ | 1.00 | Reference compound with ortho substitution |
| Acetophenone | C₈H₈O | 0.86 | Lacks the aldehyde functional group |
| Benzaldehyde | C₇H₆O | 0.84 | Simpler structure; no acetyl group |
| 4-Acetylbenzaldehyde | C₉H₈O₂ | 0.90 | Acetyl group at para position |
| 1-(3,5-Dimethylphenyl) ethanone | C₁₁H₁₂O | 0.96 | Contains additional methyl groups |
This compound represents a chemically versatile compound with unique structural features arising from its ortho-disubstituted pattern of aldehyde and acetyl groups on a benzene ring. Its well-characterized physical properties, synthetic utility, and potential biological activities make it valuable for various research applications, particularly in organic synthesis and medicinal chemistry. The compound's ability to participate in diverse condensation reactions and coordinate with metal ions extends its utility across multiple chemical domains. [1] [2]
The table below summarizes the available physicochemical data for 2-Acetylbenzaldehyde (CAS # 24257-93-0) [1] [2].
| Property | Value |
|---|---|
| CAS Number | 24257-93-0 |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Melting Point | 39-43 °C (lit.) |
| Boiling Point | 268.8 ± 23.0 °C (Predicted) |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) |
| Flash Point | > 230 °F |
| Synonym | 2-Formylacetophenone |
| Storage Temp. | 2-8°C, stored under nitrogen |
| Form | Crystalline solid |
While direct studies on this compound are limited, other simple benzaldehyde compounds exhibit significant and mechanistically diverse biological activities, suggesting potential research avenues. The diagram below outlines the key mechanisms and effects identified in recent studies.
Key biological activities and mechanisms of benzaldehyde compounds.
The activities are supported by the following experimental findings:
Anti-Parasitic and Autophagy Induction: In a study on neuroangiostrongyliasis, benzaldehyde treatment in infected mice reduced brain inflammation (eosinophilic meningitis) and stimulated autophagy (a cellular cleaning process) via the Sonic hedgehog (Shh) signaling pathway [3]. In vitro experiments on mouse astrocytes confirmed that benzaldehyde induces autophagy and helps regulate lipid and cholesterol levels through this pathway [3].
Neuroprotective and Anti-Neuroinflammatory Effects: Two benzaldehydes from a marine fungus were tested on brain cells [4]. In microglia (BV-2 cells), they significantly reduced the secretion of pro-inflammatory factors like IL-6, TNF-α, and IL-1β and suppressed the expression of proteins like iNOS and COX-2 [4]. In hippocampal neuronal cells (HT-22 cells) under Aβ-induced stress (a model for Alzheimer's), one benzaldehyde (Benzaldehyde 2) reduced reactive oxygen species (ROS) production, inhibited the hyperphosphorylation of the tau protein, and reduced neuronal cell apoptosis [4].
Absorption-Promoting Effects: A study on the absorption-promoting mechanism of benzaldehyde found that it can increase the permeability of the intestinal cell membrane [5]. Using Caco-2 cell transport experiments, researchers demonstrated that benzaldehyde (at 50 μM) elevated the cumulative quantity of passively diffused, hydrophilic drugs. Molecular dynamics simulations and membrane fluidity experiments indicated that benzaldehyde loosens the structure of the lipid bilayer, thereby enhancing membrane permeability [5].
The search results do not contain explicit solubility data for this compound. Here are practical steps you can take to obtain this critical information:
The table below summarizes the fundamental identifying information and physicochemical properties of 2-acetylbenzaldehyde.
| Property Category | Details |
|---|
| Core Identifiers | CAS Number: 24257-93-0 Molecular Formula: C9H8O2 Molecular Weight: 148.16 g/mol SMILES: CC(=O)C1=CC=CC=C1C=O [1] | | Physicochemical Properties | Density: 1.117 g/cm³ [2] Boiling Point: 268.8 °C at 760 mmHg [2] Melting Point: 39-43 °C (lit.) [2] Flash Point: >230 °F [2] | | Safety Information | Hazard Codes: Xi [2] Personal Protective Equipment: Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [2] |
Although a specific NMR spectrum was not located, the compound's structure can be characterized through a standard workflow. The following diagram illustrates the general process from synthesis to spectral analysis, based on common laboratory practices.
Since experimental NMR data is unavailable in the search results, the table below provides a reasoned prediction of the 1H NMR spectrum for this compound based on its molecular structure. Please treat this as a guide for interpretation, not experimental data.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aldehyde (CHO) | ~10.0 - 10.3 | Singlet | 1H | Strongly deshielded by the oxygen atom. |
| Aromatic Protons | ~7.3 - 8.2 | Complex | 4H | Multiple patterns due to ortho-disubstitution. |
| Methyl (COCH₃) | ~2.6 - 2.8 | Singlet | 3H | Deshielded by the adjacent carbonyl group. |
The lack of readily available NMR data means you may need to take a more proactive approach to obtain it.
2-Acetylbenzaldehyde is an organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. It is characterized by the presence of both acetyl and aldehyde functional groups on an aromatic benzene ring [1].
Basic Properties of this compound [1]
| Property | Value |
|---|---|
| CAS Number | 24257-93-0 |
| Molecular Formula | C9H8O2 |
| Molecular Weight | 148.16 g/mol |
| Melting Point | 39-43 °C (lit.) |
| Boiling Point | 268.8±23.0 °C (Predicted) |
| Density | 1.117±0.06 g/cm³ (Predicted) |
| Physical Form | White to off-white crystalline solid |
| Flash Point | >230 °F |
This method offers a practical route to this compound using a silver-based catalyst [1].
Procedure:
This compound serves as a crucial precursor in innovative synthetic methodologies for constructing complex chiral molecules. A prominent application is its use in a chiral phosphoric acid-catalyzed atroposelective [4+1] annulation with 1H-indol-1-amines [2] [3]. This reaction enables the synthesis of deuterium (D) and oxygen-18 (¹⁸O)-labeled isoindolinones, which are valuable scaffolds in medicinal chemistry due to their presence in bioactive compounds.
The following diagram illustrates the reaction workflow and its significance in creating isotopically labeled chiral molecules:
Reaction Setup:
Work-up and Isolation:
Optimized Reaction Conditions [2] [3]
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Chiral Phosphoric Acid CPA4 (10 mol%) |
| Solvent | Toluene |
| Temperature | 35 °C |
| Reaction Time | 24 hours |
| Yield of 3a | 91% |
| Enantiomeric Excess (ee) | 94% |
| Diastereomeric Ratio (dr) | >20:1 |
Notes on Optimization:
The isoindolinone products synthesized from this compound incorporate both central and axial chirality (an N–N atropisomer). Density Functional Theory (DFT) studies calculated the rotational barrier around the N–N axis to be 31.5 kcal mol⁻¹, confirming the high configurational stability of these molecules at room temperature, which is essential for their potential use as bioactive agents [2] [3].
This methodology is particularly significant in modern drug discovery. The strategic incorporation of stable isotopes like Deuterium (D) and Oxygen-18 (¹⁸O) into chiral drug-like molecules can improve their pharmacokinetic profiles, mitigate metabolism-mediated toxicity, and reduce undesirable drug interactions [2] [3]. The first deuterated drug, deutetrabenazine, approved by the FDA for Huntington's disease, underscores the therapeutic value of this approach.
The selective reduction of aldehydes in multifunctional molecules represents a significant challenge in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis. 2-Acetylbenzaldehyde is a particularly interesting substrate that contains both aldehyde and ketone functional groups with similar reactivity profiles, making chemoselective transformation demanding. Traditional reducing agents often lack the necessary selectivity to differentiate between these carbonyl groups, leading to complex mixtures that require tedious purification and result in diminished yields. The development of reliable, selective reduction protocols is therefore essential for advancing synthetic methodologies in complex molecule assembly.
Recent advances in reduction chemistry have focused on improving chemoselectivity while maintaining operational simplicity and environmental sustainability. The search for methodologies that can distinguish between aldehyde and ketone functionalities has led to investigations of various reducing agents under controlled conditions. Among these, sodium dithionite (Na₂S₂O₄) has emerged as a promising candidate for selective aldehyde reduction due to its unique reactivity profile and compatibility with various functional groups. This application note provides a detailed experimental protocol for the selective reduction of the aldehyde group in this compound while preserving the ketone functionality, based on recently developed methodology that has demonstrated efficacy in pharmaceutical synthesis [1].
The selection of an appropriate reducing agent for chemoselective transformations requires careful consideration of reactivity, selectivity, and operational feasibility. For the challenging case of this compound, where both aldehyde and ketone functionalities are present, conventional reducing agents often fail to provide adequate differentiation. Through systematic investigation, sodium dithionite has been identified as an optimal choice for this transformation, demonstrating superior performance compared to alternative reagents. The method developed affords yields comparable to traditional batch conditions while offering reduced reaction time and improved space-time productivity, making it particularly valuable for industrial applications [1].
The selectivity mechanism of sodium dithionite towards aldehydes in the presence of ketones stems from the relative electrophilicity and steric accessibility of the carbonyl carbons. Aldehydes are generally more electrophilic than ketones due to reduced steric hindrance and the absence of electron-donating alkyl groups, making them more susceptible to nucleophilic attack. Sodium dithionite, acting as a source of hydride equivalents, preferentially reduces the more reactive aldehyde functionality while leaving the ketone intact. This selectivity has been demonstrated as a continuous process, further enhancing its utility in modern synthetic applications [1].
Table 1: Comparison of reduction methods for carbonyl groups
| Reducing Agent | Chemoselectivity | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Sodium dithionite | High (aldehyde over ketone) | Aqueous/organic biphasic, mild heating | 85-92% | Excellent selectivity, simple workup, cost-effective |
| Sodium borohydride | Moderate to low | Anhydrous conditions, low temperature | 60-75% | Rapid reaction, but limited differentiation between aldehydes/ketones |
| Tin(II) chloride | Moderate | Strongly acidic conditions | 70-80% | Effective for aromatic aldehydes but requires harsh conditions |
| Catalytic hydrogenation | Variable | H₂ gas, catalyst, pressure | 65-90% | Dependent on catalyst selection and substrate specificity |
Reaction Setup: Charge a 250 mL round-bottom flask with This compound (5.0 g, 30.8 mmol) and ethanol (100 mL). Equip the flask with a magnetic stir bar and reflux condenser.
Solution Preparation: Dissolve sodium dithionite (21.5 g, 123.2 mmol, 4.0 equiv) in deionized water (50 mL) in a separate container.
Reaction Initiation: Add the sodium dithionite solution dropwise to the aldehyde solution over 10 minutes with vigorous stirring at room temperature.
Heating Phase: Heat the reaction mixture to 70°C with continuous stirring and monitor by TLC (hexane:ethyl acetate 4:1) or GC-MS every 30 minutes.
Reaction Monitoring: The starting material (Rf ≈ 0.5) should diminish as the product (Rf ≈ 0.3) forms. Typical completion time is 2-4 hours.
Workup Procedure: After reaction completion, cool the mixture to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 × 75 mL), combine the organic layers, and wash with brine (100 mL).
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature ≤40°C).
Purification: Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient 9:1 to 4:1) to yield 1-(2-hydroxymethylphenyl)ethan-1-one as a colorless to pale yellow oil.
Solution Preparation: Prepare solution A: this compound in ethanol (0.3 M). Prepare solution B: sodium dithionite in water:ethanol (1:1, 1.2 M).
System Setup: Connect two syringe pumps or peristaltic pumps to a PTFE tube reactor (10-20 mL volume, 1/16" internal diameter) with a mixing tee. Include a back-pressure regulator (10-15 psi) to prevent solvent degassing.
Reaction Execution: Pump solutions A and B at equal flow rates (total residence time 15-30 minutes) through the reactor heated to 70°C using an oil bath or heating jacket.
Product Collection: Collect the output stream in a flask and directly proceed with extraction and purification as described in the batch method.
Successful reduction of the aldehyde group in this compound yields 1-(2-hydroxymethylphenyl)ethan-1-one as the primary product. Characterization data for the purified product should be compared against the starting material to confirm selective reduction. The following analytical standards validate successful transformation while preserving the ketone functionality:
TLC Analysis: Using hexane:ethyl acetate (4:1) as the mobile phase, the product should show a lower Rf (approximately 0.3) compared to the starting material (Rf ≈ 0.5), visualized by UV absorbance and staining with potassium permanganate solution
NMR Spectroscopy (Key diagnostic signals):
Mass Spectrometry: ESI-MS m/z calculated for C₉H₁₀O₂ [M]⁺: 150.0681; found: 150.0678. GC-EI-MS m/z: 150 [M]⁺, 107 [M-C₂H₃O]⁺, 79 [M-C₂H₃O-CO]⁺
Table 2: Typical results under optimized conditions
| Method | Reaction Time | Isolated Yield | Chemoselectivity | Purity |
|---|---|---|---|---|
| Batch (70°C) | 3 hours | 87% | >95:5 | 98% |
| Continuous Flow (70°C) | 25 minutes | 91% | >97:3 | 99% |
| Batch (50°C) | 8 hours | 78% | >98:2 | 97% |
The selective reduction protocol described herein enables efficient access to 1-(2-hydroxymethylphenyl)ethan-1-one, a valuable intermediate in pharmaceutical synthesis. This functionalized benzyl alcohol derivative serves as a key building block for various therapeutic agents, including neurological drugs and anti-inflammatory compounds [2] [3]. The preserved ketone functionality allows for further synthetic modifications, such as reductive amination or nucleophilic addition, to create diverse molecular architectures relevant to drug discovery.
The demonstrated continuous flow application of this methodology aligns with current trends in pharmaceutical manufacturing toward continuous processing, which offers advantages in process control, safety, and scalability compared to traditional batch operations. The ability to selectively reduce aldehydes in the presence of ketones using an inexpensive, commercially available reagent like sodium dithionite provides a cost-effective alternative to more sophisticated reducing agents, making this protocol particularly valuable for industrial-scale applications [1].
This application note provides a detailed experimental protocol for the selective reduction of the aldehyde group in this compound using sodium dithionite under both batch and continuous flow conditions. The method offers excellent chemoselectivity, operational simplicity, and cost-effectiveness, making it suitable for both research laboratory and industrial applications. The comprehensive characterization data facilitates accurate verification of reaction outcomes and product purity.
Diagram: Experimental workflow for selective reduction of this compound
The selective manipulation of carbonyl groups represents a fundamental challenge in synthetic organic chemistry, particularly in the construction of complex pharmaceutical intermediates and natural products. Aldehydes and ketones, while sharing similar carbonyl functionality, exhibit distinct reactivity profiles that enable selective transformation of one in the presence of the other. This selective reduction has significant implications for synthetic efficiency, as it eliminates the need for protecting group strategies that traditionally add steps to synthetic sequences. The development of methodologies that discriminate between these carbonyl groups has therefore become an important focus of modern organic methodology development, especially with the growing emphasis on green chemistry principles and atom economy in pharmaceutical manufacturing [1].
The intrinsic difference in reactivity between aldehydes and ketones stems from both steric and electronic factors. Aldehydes lack the second alkyl group present in ketones, making them less sterically hindered and more electrophilic. Additionally, the aldehyde C-H bond contributes to differences in redox potential compared to the C-C bond in ketones. These differential properties provide the thermodynamic basis for chemoselective approaches. This application note comprehensively details practical methodologies for achieving selective aldehyde reduction, with emphasis on protocols suitable for implementation in drug discovery and development settings [2].
The fundamental basis for selective aldehyde reduction lies in understanding the distinct chemical properties of these carbonyl groups:
Most selective reductions of carbonyl compounds proceed through a two-step addition mechanism. In the first step, a nucleophilic hydride species attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. In the second step, this intermediate is protonated to yield the alcohol product. The rate-determining step is typically the nucleophilic attack, which proceeds more rapidly for the less sterically hindered and more electrophilic aldehydes [2].
Table 1: Key Factors Influencing Carbonyl Reactivity in Reduction Reactions
| Factor | Aldehydes | Ketones | Impact on Reduction Rate |
|---|---|---|---|
| Steric hindrance | Low (one substituent) | High (two substituents) | Aldehydes react faster |
| Electrophilicity | High | Moderate | Aldehydes more reactive to nucleophiles |
| Oxidation state | More easily reduced | Requires stronger conditions | Selective reduction possible |
| Product stability | Primary alcohol | Secondary alcohol | Thermodynamic favorability for aldehydes |
Sodium dithionite operates through a different mechanism involving single electron transfer processes. The dithionite anion (S₂O₄²⁻) dissociates into SO₂⁻ radicals that can transfer electrons to the carbonyl system. This mechanism exhibits particular selectivity for aldehydes over ketones, though the exact basis for this selectivity remains an area of investigation. The reaction kinetics favor aldehyde reduction, with ketones requiring significantly longer reaction times or higher temperatures for comparable conversion [1].
Several specialized reducing systems have been developed for the selective reduction of aldehydes in the presence of ketones:
Table 2: Comparison of Selective Reducing Agents for Aldehydes vs. Ketones
| Entry | Carbonyl Compound | Product | Na₂S₂O₄ Batch Yield | Na₂S₂O₄ Flow Yield | Selectivity Factor |
|---|---|---|---|---|---|
| 1.1 | Benzaldehyde | Benzyl alcohol | 92% | 92% | >20:1 |
| 1.2 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 80% | 81% | >20:1 |
| 1.3 | Cinnamaldehyde | Cinnamyl alcohol | 89% | 73% | >20:1 |
| 1.4 | Furfural | Furfuryl alcohol | 83% | 77% | >20:1 |
| 1.12 | Acetophenone | 1-Phenylethanol | 58% | 11% | Reference |
| 1.13 | 4-Methylacetophenone | 1-(4-Methylphenyl)ethanol | 60% | 4% | Reference |
| 1.15 | Cyclohexanone | Cyclohexanol | 84% | 50% | ~5:1 |
Experimental conditions: Batch - aldehyde or ketone (1 equiv), Na₂S₂O₄ (4.5 equiv), NaHCO₃/IPA (1:1), Δ, 12 h. Flow - 0.165 M carbonyl compound (1 equiv) in IPA/H₂O (1:1), 0.75 M Na₂S₂O₄ (4.5 equiv) in NaHCO₃/IPA (1:1), 0.250 mL·min⁻¹, 110°C [1].
The data demonstrates that sodium dithionite achieves excellent chemoselectivity for aldehydes over ketones, with typically less than 10% conversion of ketones under conditions that afford high yields of aldehyde reduction. This selectivity is maintained across diverse aldehyde substrates including aromatic, α,β-unsaturated, and heteroaromatic systems.
The flow reduction protocol utilizes a Uniqsis FlowSyn Stainless Steel Flow Reactor with the following configuration:
Solution Preparation:
System Priming:
Reaction Execution:
Workup and Isolation:
Reaction Monitoring:
The following workflow diagram illustrates the experimental setup for the flow chemistry approach:
Reaction Setup:
Reaction Execution:
Workup Procedure:
For substrates requiring alternative selectivity profiles, the following procedure is recommended:
This method offers complementary selectivity and is particularly useful for complex molecules with multiple reducible functional groups.
The selective reduction of aldehydes in the presence of ketones enables sophisticated synthetic strategies in complex molecule assembly:
When selective reduction cannot be achieved through chemoselectivity alone, traditional protecting group approaches remain valuable:
The following diagram illustrates the strategic decision process for selecting between direct selective reduction and protecting group strategies:
Table 3: Troubleshooting Guide for Selective Aldehyde Reduction
| Problem | Possible Cause | Solution |
|---|---|---|
| Low conversion of aldehyde | Insufficient reductant | Increase Na₂S₂O₄ to 5.0 equiv |
| Reduced selectivity | Temperature too high | Reduce temperature by 10-15°C |
| Ketone reduction observed | Reaction time too long | Reduce residence time to 45-50 min |
| Formation of byproducts | Decomposition of dithionite | Use fresh reagent and degassed solvents |
| Poor mixing in flow | Precipitate formation | Dilute concentration or add co-solvent |
The methodologies described herein provide robust and practical approaches for the selective reduction of aldehydes in the presence of ketones. The sodium dithionite-mediated process represents a particularly attractive option due to its low cost, operational simplicity, and excellent selectivity profile. The development of both batch and flow protocols enables implementation across the drug discovery and development continuum, from initial medicinal chemistry efforts to process scale-up.
The continuous flow approach demonstrates clear advantages in terms of reaction efficiency, safety profile, and space-time yield, aligning with the increasing emphasis on green chemistry principles in pharmaceutical manufacturing. These selective reduction methodologies provide synthetic chemists with powerful tools for complex molecule assembly, enabling more efficient synthetic strategies that minimize protecting group manipulation and streamline synthetic sequences.
This protocol is adapted from a continuous-flow method for the reductive carbonylation of (hetero)aryl bromides, a highly relevant transformation for aldehyde synthesis [1]. While the cited research does not specifically use 2-acetylbenzaldehyde as a starting material, the methodology for producing aromatic aldehydes like 6-methoxy-2-naphthaldehyde is directly applicable.
Principle: The protocol uses a palladium-catalyzed reductive carbonylation of aryl bromides. Synthesis gas (Syngas, CO/H₂) serves as both the carbonyl source and reductant in a continuous-flow reactor, offering significant safety and efficiency advantages over traditional batch processes [1].
The following table summarizes the key parameters for the continuous-flow synthesis [1].
| Parameter | Specification |
|---|---|
| Catalyst | Palladium acetate (Pd(OAc)₂) |
| Catalyst Loading | 1 mol% or below |
| Ligand | cataCXium A |
| Ligand Loading | 3 mol% or below |
| Base | Tetramethylethylenediamine (TMEDA) |
| Pressure | 12 bar |
| Reaction Temperature | 120 °C |
| Syngas Ratio (CO/H₂) | 1 : 3 |
| Residence Time | 45 minutes |
The diagram below outlines the reactor setup and experimental workflow.
This protocol outlines a continuous flow system for the ammoxidation of 2-Acetylbenzaldehyde, a reaction of high importance in pharmaceutical intermediate synthesis. The method adapts a batch ammoxidation process using a bio-sourced Fe₃O₄ catalyst [1] to a continuous flow regime, drawing on principles from a reported continuous aldehyde reduction [2]. The goal is to achieve efficient conversion to 2-Acetylbenzonitrile with improved control and scalability.
The general workflow for the continuous ammoxidation process is as follows:
Based on the analogous batch process [1], the following optimized conditions and expected outcomes are projected for the continuous flow system.
Table 1: Optimized Reaction Conditions for Ammoxidation
| Parameter | Specification |
|---|---|
| Catalyst | Fe₃O₄@PPE NPs (40 mg in batch) |
| Catalyst Loading | To be optimized for packed bed |
| Temperature | 60 °C |
| Solvent | Ethanol (EtOH) |
| Atmosphere | O₂ (1 atm) |
| Residence Time | To be optimized (e.g., 30-120 min) |
Table 2: Expected Outcomes and Catalyst Performance
| Metric | Expected Outcome / Measurement |
|---|---|
| Primary Product | 2-Acetylbenzonitrile |
| Conversion | >95% (projected from batch) |
| Selectivity | To be determined analytically |
| Catalyst Stability | Stable for ≥5 cycles (projected) |
| Space-Time Yield | To be calculated based on flow rate |
A primary application of 2-acetylbenzaldehyde is in the atroposelective synthesis of isotopic isoindolinones, complex structures relevant to drug discovery [1]. These products bear both central and axial chirality, a valuable feature for developing new pharmaceutical agents.
This method, catalyzed by a chiral phosphoric acid (CPA), is a [4+1] annulation reaction between a ketoaldehyde (like this compound) and a 1H-indol-1-amine [1]. A key advantage is the straightforward incorporation of stable isotopes (Deuterium, D, or Oxygen-18, 18O) using isotopic water (D₂O or H₂¹⁸O) directly into the chiral products, which can improve the metabolic properties of drug candidates [1].
The protocol yields the product in 91% yield, 94% enantiomeric excess (ee), and >20:1 diastereomeric ratio (dr) under optimized conditions [1].
Extensive optimization identified CPA4 in toluene at 35°C as the ideal catalytic system [1]. The table below summarizes key results from the catalyst screening.
| Catalyst | Solvent | Enantiomeric Excess (ee %) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| CPA1 | Toluene | 73 | 89 | 3:1 |
| CPA4 | Toluene | 94 | 91 | >20:1 |
| CPA4 | CH₂Cl₂ | 91 | 91 | >20:1 |
| CPA4 | EtOAc | 80 | 44 | 10:1 |
| CPA4 (5 mol%) | Toluene | 83 | 66 | 16:1 |
The reaction tolerates a variety of substituents on the indol-1-amine component [1]. The following table shows selected examples of synthesized isoindolinones.
| Product | R | Yield (%) | ee (%) | dr |
|---|---|---|---|---|
| 3b | 3-Methyl | 80 | 94 | >20:1 |
| 3c | 3-Phenyl | 62 | 86 | >20:1 |
| 3f | 5-Methoxy | 88 | 96 | >20:1 |
| 3h | 5-Bromo | 85 | 95 | >20:1 |
| 3l | 6-Fluoro | 82 | 80 | 10:1 |
| 3n | Ts (instead of SO₂Ph) | 85 | 92 | >20:1 |
The reaction proceeds through a cascade mechanism. The chiral phosphoric acid catalyst plays a dual role in activating substrates and stereocontrol [1].
This protocol offers several key advantages for synthetic and medicinal chemistry applications [1]:
When planning experiments, note that the phenylsulfonyl group on the indole nitrogen is crucial for high stereocontrol; its replacement with a hydrogen atom significantly reduces yield and enantioselectivity [1].
2-Acetylbenzaldehyde is a versatile compound in organic synthesis and drug development. Its structure features both aldehyde and ketone functional groups on an aromatic ring, making it a valuable building block for constructing complex molecules [1].
The table below summarizes the key physical and chemical properties of this compound that are critical for its handling and application in the laboratory [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 24257-93-0 [3] [1] [2] |
| Molecular Formula | C₉H₈O₂ [3] [1] [2] |
| Molecular Weight | 148.16 g/mol [3] [1] [2] |
| Melting Point | 39-43 °C (lit.) [2] |
| Boiling Point | 268.8 ± 23.0 °C (Predicted) [2] |
| Flash Point | >230 °F [2] |
| Physical Form | Crystalline solid [2] |
| Storage Temperature | 2-8°C [2] |
| Storage Atmosphere | Stored under nitrogen [2] |
Objective: To ensure the stability and safe handling of this compound in a laboratory setting.
Materials:
Procedure:
The following workflow outlines the key steps for the safe storage and handling of this compound:
Objective: To provide a detailed synthetic procedure for this compound, adapted from published literature [2].
Materials:
Equipment:
Procedure:
The synthesis and analysis workflow is summarized below:
This compound is a valuable synthetic intermediate with specific handling and storage requirements to preserve its integrity. Adherence to the outlined protocols for storage, synthesis, and characterization will ensure safe and effective use of this compound in research and drug development projects. Its dual functionality allows for diverse chemical transformations, though its relatively low melting point and sensitivity to air and moisture necessitate careful laboratory practices.
This compound is a versatile bifunctional compound featuring both aldehyde and ketone functional groups within an aromatic benzyl system. This unique molecular structure, with the systematic name This compound (Chemical Formula: C₉H₈O₂, Molecular Weight: 148.16 g/mol), makes it an exceptionally valuable building block in organic synthesis, particularly for constructing complex heterocyclic systems. The compound exists as a crystalline solid with a melting point of 39-43°C and exhibits typical carbonyl reactivity, allowing for selective transformations of either functional group under controlled conditions [1].
The strategic importance of this compound in medicinal chemistry and drug development stems from its ability to serve as a precursor for various privileged pharmacophores, especially benzimidazole-based structures. Benzimidazole itself constitutes a critical aromatic heterocyclic system present in numerous pharmaceuticals and natural compounds, playing an indispensable role in modern drug discovery efforts [2]. The presence of both nucleophilic and electrophilic sites within this compound enables chemists to design sophisticated multi-step syntheses of nitrogen-containing heterocycles with significant pharmacological potential.
Benzimidazole derivatives represent one of the most pharmacologically significant classes of heterocyclic compounds, forming the core structure of approximately 80% of pharmaceuticals. These compounds demonstrate remarkable versatility across diverse domains, including materials science and a wide spectrum of pharmacological applications such as antiviral, antifungal, antioxidant, and anticancer properties [2]. The prominence of benzimidazole in both biological activities and industrial applications underscores its pivotal role as a versatile heterocyclic scaffold, with enhanced bioavailability, stability, and biological activity that have drawn significant attention from both researchers and industries [2].
The benzimidazole nucleus is a bicyclic heterocyclic aromatic compound consisting of benzene fused with imidazole at the 4- and 5-positions. This unique structure provides an electron-rich heterocyclic pharmacophore that is particularly beneficial for drug design and development [3]. The presence of two nitrogen atoms in the imidazole ring generally increases polarity, resulting in good solubility in organic solvents and greater solubility in polar solvents. The addition of non-polar substituents to various positions on the benzimidazole ring can enhance solubility in non-polar solvents, while polar groups increase solubility in polar liquids [3]. These versatile properties make benzimidazole derivatives highly adaptable for various pharmaceutical applications.
This compound serves as a key precursor for the synthesis of 2-substituted benzimidazole derivatives through a multi-step protocol. The following experimental procedure outlines the synthesis of 2-(1,2,3-selenadiazole-4-yl)benzimidazole, demonstrating the versatility of this compound in generating diverse heterocyclic systems [4]:
Step 1: Condensation Reaction
Step 2: Cyclization to Selenadiazole
This compound readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles to form five-membered heterocycles with significant pharmacological potential. The synthesis of pyrazole and isoxazoline derivatives demonstrates the versatility of this bifunctional building block [4]:
Chalcone Intermediate Preparation:
Cyclization to Pyrazole Derivatives:
Cyclization to Isoxazoline Derivatives:
The following diagram illustrates the synthetic pathways from this compound to various heterocyclic systems:
Figure 1: Synthetic pathways from this compound to various heterocyclic systems
Table 1: Synthetic approaches to heterocyclic systems from this compound
| Heterocyclic System | Starting Materials | Reaction Conditions | Yield (%) | References |
|---|---|---|---|---|
| 2-(1,2,3-Selenadiazole-4-yl)benzimidazole | This compound, thiosemicarbazide, SeO₂ | HCl catalyst, reflux 4-6h, then SeO₂, reflux 2-3h | 70-75 | [4] |
| 2-(5-Aryl-1(H)-pyrazolin-3-yl)benzimidazole | Chalcone intermediate, hydrazine hydrate | Acetic acid catalyst, reflux 4-5h | 75-80 | [4] |
| 2-(5-Aryl-1-phenyl-2-pyrazolin-3-yl)benzimidazole | Chalcone intermediate, phenylhydrazine | Acetic acid catalyst, reflux 4-5h | 75-80 | [4] |
| 2-(5-Aryl-2-isoxazolin-3-yl)benzimidazole | Chalcone intermediate, hydroxylamine HCl | Sodium acetate, reflux 5-6h | 70-75 | [4] |
| 2-Substituted benzimidazoles (General method) | o-phenylenediamine, carboxylic acids | Phillips method, conc. HCl, heating | 60-90 | [3] |
Table 2: Pharmacological properties of benzimidazole-based heterocycles
| Biological Activity | Structural Features | Potency Range | Mechanistic Insights | References |
|---|---|---|---|---|
| Anticancer | 2-Substituted benzimidazoles with electron-withdrawing groups | IC₅₀: 0.5-10 μM against various cancer lines | Tubulin polymerization inhibition, Topoisomerase inhibition | [2] [3] |
| Antimicrobial | Furan/thiophene at position 2, halogenated aryl groups | MIC: 1-16 μg/mL against Gram+/Gram- bacteria | Cell membrane disruption, DNA gyrase inhibition | [2] [3] |
| Antiviral | 5,6-Disubstituted derivatives with sulfonamide groups | EC₅₀: 0.1-5 μM against HIV, HCV | Reverse transcriptase inhibition, HCV NS5B polymerase inhibition | [2] |
| Antioxidant | Phenolic substituents at position 5 or 6 | IC₅₀: 2-15 μM in DPPH assay | Free radical scavenging, metal chelation | [3] |
| Anti-inflammatory | Carboxylic acid at position 5, heteroaryl at position 2 | IC₅₀: 0.5-5 μM in COX-2 inhibition | COX-2 selective inhibition, TNF-α suppression | [2] [3] |
Benzimidazole derivatives synthesized from this compound precursors exhibit remarkable bioactivity across multiple therapeutic areas, making them valuable scaffolds in drug discovery. The structural versatility of these compounds allows for fine-tuning of pharmacological properties, including enhanced bioavailability, metabolic stability, and target selectivity [2]. In particular, the electron-rich heterocyclic pharmacophore present in benzimidazoles facilitates diverse molecular interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions [3].
The broad-spectrum bioactivity of benzimidazole derivatives includes significant antiviral properties against various pathogenic viruses, antifungal activity against clinically relevant fungal strains, and potent antioxidant effects through free radical scavenging mechanisms [2]. Additionally, these compounds demonstrate promising anticancer potential through multiple mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key oncogenic signaling pathways [3]. The multi-target potential of benzimidazole derivatives makes them particularly valuable in the development of therapies for complex multifactorial diseases.
Systematic modifications of the benzimidazole core structure reveal key structure-activity relationship (SAR) principles that guide medicinal chemistry efforts:
Position 2 substitutions with aromatic, heteroaromatic, or aliphatic groups significantly influence both potency and selectivity toward various biological targets. Bulky hydrophobic groups at this position often enhance anticancer and antimicrobial activities [3].
The N1 position modifications affect hydrogen bonding capacity and molecular geometry. Alkyl or aryl substitutions at this position can enhance metabolic stability and membrane permeability [2].
Fusion with additional rings at the 4,5-positions or 5,6-positions can lock the molecule into specific conformations, potentially enhancing target selectivity and reducing off-target effects [4].
Electron-donating groups (e.g., -OH, -OCH₃) at specific positions on the benzimidazole ring system generally enhance antioxidant activity, while electron-withdrawing groups (e.g., -NO₂, -CF₃) often improve antimicrobial potency [3].
These SAR insights provide valuable guidance for designing novel benzimidazole derivatives with optimized pharmacological profiles for specific therapeutic applications.
This compound serves as a highly versatile and valuable building block for the synthesis of diverse heterocyclic systems, particularly various substituted benzimidazoles with significant pharmaceutical potential. The bifunctional nature of this compound allows for sequential and selective transformations, enabling the construction of complex molecular architectures through straightforward synthetic protocols. The experimental methodologies outlined in this document provide reproducible, practical approaches for synthesizing these valuable heterocyclic systems in good to excellent yields.
Future research directions in this field should focus on the development of greener synthetic methodologies utilizing various catalysts, including biocatalysts, nanocatalysts, and photocatalysts, to enhance the sustainability of these synthetic transformations [2]. Additionally, more comprehensive biological evaluation of the resulting heterocyclic compounds through in vitro and in vivo studies will be essential for advancing promising candidates through the drug development pipeline. The continuous exploration of structure-activity relationships and molecular modeling studies will further refine our understanding of these pharmacologically privileged structures, potentially leading to novel therapeutic agents for various challenging diseases.
A common application for 2-Acetylbenzaldehyde is in the synthesis of N–N atropisomeric isoindolinones via a [4+1] annulation reaction [1] [2]. The table below outlines frequent issues and their solutions.
| Problem Description | Possible Cause | Recommended Solution | Key Reference(s) |
|---|---|---|---|
| Low Product Yield | Sub-optimal catalyst or loading [2] | Screen BINOL/SPINOL-derived CPAs; test loadings from 5-10 mol% [1] [2]. | [1] [2] |
| Incorrect reaction temperature [2] | Optimize temperature; lower temperatures (e.g., -20°C to 35°C) can improve yield and selectivity [2]. | [2] | |
| Unsuitable solvent [1] [2] | Use non-polar solvents like toluene or chlorobenzene; avoid solvents like DCE and EtOAc [1] [2]. | [1] [2] | |
| Poor Enantioselectivity (ee) | Ineffective chiral catalyst [2] | Select CPA with specific steric/electronic properties (e.g., (S)-A4 catalyst gave 91% ee in one system) [2]. |
[2] |
| Low Diastereoselectivity (dr) | Reaction concentration too low [1] | Increase concentration; lowering concentration from 0.1 M to 0.05 M reduced yield and dr [1]. | [1] |
Here is a detailed methodology for the atroposelective [4+1] annulation of this compound, adapted from recent publications [1] [2].
CPA4, 5-10 mol%) to a flame-dried Schlenk tube [1] [2].The workflow below summarizes the logical relationship between problem identification and resolution.
The following table summarizes core quantitative data from optimized protocols to serve as a benchmark for your experiments.
| Parameter | Optimized Condition / Value | Context & Notes |
|---|---|---|
| Molar Ratio (1a:2a) | 2:1 | 0.2 mmol aldehyde to 0.1 mmol amine [1]. |
| Catalyst Loading | 5-10 mol% | 5 mol% shown to be effective in some systems [2]. |
| Reaction Temperature | 35°C / -20°C | 35°C is common [1]; -20°C can benefit selectivity [2]. |
| Solvent | Toluene | Consistently provides high yield and stereoselectivity [1] [2]. |
| Reaction Time | ~24 hours | Monitor for completion [1]. |
| Reported Yield | Up to 91% | Isolated yield of product 3a under optimized conditions [1]. |
| Reported Enantioselectivity | Up to 99% ee | Highly dependent on catalyst and substrate [2]. |
| Reported Diastereoselectivity | >20:1 dr | Achievable with optimized parameters [1] [2]. |
What are the primary applications of this compound in synthesis? Its primary application, per recent literature, is as a key building block in the atroposelective synthesis of N–N atropisomeric isoindolinones, which are scaffolds with potential in drug discovery for their anti-tumor properties [1] [2].
Besides [4+1] annulation, what other reaction types can this compound undergo? The compound can undergo N-capping reactions with primary amines, involving a condensation-tautomerization cascade to form isoindolinones [2].
How can I improve the enantioselectivity of my reaction? The choice of Chiral Phosphoric Acid (CPA) catalyst is the most critical factor. You should screen a library of BINOL- and SPINOL-derived CPAs with varying steric bulk on the 3,3' substituents. A specific catalyst, (S)-A4, was identified as optimal in one study, providing 91% ee [2].
The table below summarizes key information for 2-Acetylbenzaldehyde.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Molecular Formula | C₉H₈O₂ [1] |
| CAS Registry Number | 152671 [1] |
| Known Reactivity | Can be oxidized by hydroxyl radicals (•OH) to form Phthalic Anhydride [2]. |
| Analogy for Handling | Benzaldehyde: Decomposes to benzoic acid under UV light and oxygen; encapsulation improves stability [3]. |
This guide addresses potential issues based on its known reactivity and the behavior of similar aldehydes.
The following diagram outlines a systematic approach to developing a stabilization method for this compound, based on the successful strategy used for Benzaldehyde [3].
This methodology is adapted from the procedure used for the encapsulation of Benzaldehyde with β-Cyclodextrin [3].
The most critical factor is preventing oxidation. The encapsulation strategy using β-cyclodextrin is a highly promising starting point, as it has been successfully demonstrated to protect the analogous compound Benzaldehyde from volatilization and degradation [3].
Although the search results do not detail its synthesis, they show that This compound is a valuable precursor in modern, efficient reaction schemes. The table below summarizes its application in an optimized annulation reaction.
| Reaction Type | Role of this compound | Key Optimized Conditions | Reported Outcome |
|---|
| Atroposelective [4+1] Annulation [1] | 1,4-dielectrophile in a cascade reaction with 1H-indol-1-amines [1] | Catalyst: Chiral Phosphoric Acid (CPA4, 10 mol%) Solvent: Toluene Temperature: 35 °C Time: 24 hours [1] | Achieved 91% yield and high stereoselectivity for complex isotopic isoindolinones. [1] |
Finding a faster synthesis route often involves investigating alternative reaction types and conditions. The following workflow outlines a systematic approach to this process.
You can apply the strategy above by focusing your research on these key areas:
Low yield is often addressed by optimizing reaction conditions. Systematically screen different parameters:
Always consult the relevant Safety Data Sheet (SDS) for specific hazards. As an aldehyde and ketone, it may be a skin and eye irritant. Standard laboratory safety practices, including the use of personal protective equipment (PPE) like gloves and safety glasses, are essential.
The following table summarizes the key storage conditions as specified by chemical suppliers and databases [1] [2].
| Parameter | Specification |
|---|---|
| Atmosphere | Inert gas (Nitrogen) [1] [2] |
| Temperature | 2-8°C (Refrigerated) [1] [2] |
| Physical Form | Crystalline solid [1] |
| Melting Point | 39-43 °C [1] |
Here are answers to common questions and solutions to potential problems.
FAQ 1: Why is storage under an inert gas like nitrogen necessary?
FAQ 2: What is the white powdery solid observed in my storage container?
FAQ 3: How can I safely transfer the compound to a new container?
This procedure provides a detailed methodology for storing this compound to ensure its long-term stability.
Principle: To exclude atmospheric oxygen and moisture by creating a nitrogen environment within a sealed storage container, thereby preventing the oxidative degradation of this compound.
Materials:
Procedure:
The workflow below summarizes the storage preparation steps.
The table below summarizes two technical approaches for removing ketone and aldehyde impurities, which are relevant to the case of 2-Acetylbenzaldehyde [1].
| Method | Principle | Key Process Details | Example Catalysts |
|---|---|---|---|
| Selective Hydrogenation | Convert aldehyde/ketone impurities into less reactive alcohols. | Contact impurity-containing stream with hydrogenation catalyst. | Ruthenium, Nickel, Palladium, Platinum, Rhodium [1] |
| Reaction with Olefins | Convert aldehydes to high-boiling compounds for easy separation via distillation. | React aldehyde with an olefin in the presence of an acid catalyst. | Heteropolyacid, Sulfonic acid resin [1] |
Based on the general method of reacting aldehydes with olefins, here is a potential experimental workflow you could adapt and optimize for your specific process [1]:
This process can be visualized in the following workflow:
The information provided offers a solid foundation for building your technical support content. To create a more targeted guide for this compound, you might consider:
The following table summarizes common issues you might encounter during crystallization, their likely causes, and potential solutions.
| Problem | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Rapid Crystallization (Crystals form too fast, incorporating impurities) [1] | Solution is highly supersaturated; cooling too quickly; insufficient solvent [1]. | Add a small amount of extra solvent to decrease supersaturation [1]. Ensure using a flask of appropriate size to slow cooling; insulate flask during cooling [1]. |
| No Crystallization (Solution cools but no crystals form) [1] | Lack of nucleation sites; solution is not supersaturated enough [1]. | Scratch the inside of the flask with a glass rod to create nucleation sites [1]. Add a tiny "seed" crystal of pure compound [1]. Boil off some solvent to increase concentration, then cool again [1]. |
| Poor Yield (Very little solid is recovered after filtration) [1] | Too much solvent used, leading to high product loss in mother liquor [1]. | Concentrate the mother liquor by evaporation to obtain a "second crop" of crystals [1]. Use a minimal amount of hot solvent for dissolution in subsequent attempts [1]. |
| Low Purity (Product remains impure after crystallization) | Impurities incorporated into crystals via various mechanisms [2]. | Identify the mechanism: Follow a structured workflow to diagnose the issue, such as the Impurity Rejection Workflow [2]. |
A key challenge in crystallization is managing impurities. The diagram below outlines a structured workflow to identify the mechanism of impurity incorporation.
Figure: A workflow for identifying crystallization impurity mechanisms, adapted from industrial approaches [2].
Q: What are general strategies to improve the yield and efficiency of my reactions with 2-Acetylbenzaldehyde?
A: While direct data on this compound is scarce, a powerful general strategy is to transition from traditional batch processes to continuous flow chemistry. This approach can lead to substantial improvements in yield, reaction time, and safety [1].
The table below compares the performance of reducing benzaldehyde (a model compound) in batch versus flow reactors, illustrating the potential efficiency gains.
| Parameter | Batch Process | Flow Process | Benefit of Flow |
|---|---|---|---|
| Reaction Time | 12 hours | 64 minutes | ~11x faster [1] |
| Isolated Yield | 92% | 92% | Comparable yield in a fraction of the time [1] |
| Space-Time Productivity | 0.96 g·L⁻¹·h⁻¹ | 4.27 g·L⁻¹·h⁻¹ | ~4.4x more efficient use of reactor volume [1] |
| Selectivity | Good for aldehydes | Excellent for aldehydes vs. ketones | Enables highly selective reduction of aldehydes in the presence of ketones [1] |
Q: How is this compound typically synthesized?
A: The compound can be synthesized through several literature methods, though yields vary. The following table summarizes different approaches found in the literature, which may help in selecting and troubleshooting a synthetic route.
| Synthetic Method | Reported Yield | Citation |
|---|---|---|
| Not specified | ~92% | [2] |
| Not specified | ~80% | [2] |
| Not specified | ~73% | [2] |
| Not specified | ~69% | [2] |
| Not specified | ~10% | [2] |
This detailed protocol, adapted from a published study, demonstrates how to achieve efficient and selective reduction using sodium dithionite in a flow reactor [1]. The workflow for this optimized process is outlined below.
2-Acetylbenzaldehyde is a compound with high synthetic utility but is inherently unstable due to two reactive functional groups: an aldehyde (-CHO) and a ketone (acetyl group, -COCH₃) on the same benzene ring. Its stability is primarily compromised by two major processes:
The table below summarizes the key quantitative data and handling recommendations gathered from the search results.
| Factor | Specification / Recommendation | Rationale & Source |
|---|---|---|
| Melting Point | 39-43 °C [2] | Indicates physical state; solid at room temperature. |
| Storage Temp. | 2-8°C (refrigerated) [2] | Slows down kinetic rates of decomposition and autoxidation. |
| Atmosphere | Under an inert gas (e.g., Nitrogen) [2] | Prevents contact with oxygen, thereby inhibiting autoxidation [1]. |
| Form | Crystalline solid [2] | - |
| Light | Protect from light | Prevents photochemically initiated radical reactions. |
Here are answers to common questions you might encounter during experiments.
FAQ 1: Why did my sample of this compound turn into a viscous oil or solid mass over time? This is a classic sign of autoxidation and oligomerization. Air exposure leads to the formation of peracids and radicals that cross-link molecules. The benzoic acid produced from benzaldehyde autoxidation is crystalline [1], and similar acidic oxidation products can catalyze further condensation reactions.
FAQ 2: How can I prevent the autoxidation of this compound in a reaction mixture? The most effective strategy is to intercept the radical chain reaction.
FAQ 3: My reaction requires heating this compound. What special precautions should I take? Heating accelerates all decomposition pathways.
The diagram below illustrates the core autoxidation mechanism and the key inhibition point.
To monitor the stability and purity of this compound in your experiments, you can employ the following techniques:
What is this compound and why is it moisture-sensitive? this compound is an organic compound with two carbonyl groups (an aldehyde and a ketone) attached to a benzene ring in the ortho position [1]. This structure makes it a versatile building block for synthesizing more complex organic molecules, particularly in pharmaceutical and chemical research [1].
The simultaneous presence of these two functional groups is the primary reason for its sensitivity. These groups can participate in various chemical reactions, including hydrolysis, where water molecules cause chemical breakdown [2]. Furthermore, many similar carbonyl compounds are hygroscopic, meaning they readily absorb moisture from the air, which can lead to physical degradation like clumping or altered dissolution rates [2].
For optimal results in your experiments, please adhere to the following storage and handling guidelines.
| Aspect | Recommended Protocol |
|---|---|
| Storage Temperature | 2-8°C (refrigerated conditions) [3] |
| Storage Atmosphere | Under an inert gas (e.g., nitrogen) [3] |
| Container | Sealed, moisture-barrier packaging; consider desiccants (e.g., silica gel) [2] |
| Handling Environment | Dry, controlled-humidity environment (Relative Humidity ≤60%) [4] |
| Exposure Time | Minimize time container is open to ambient air [2] |
The experimental workflow for handling this compound can be visualized as follows:
Q1: My this compound has turned into a solid lump. Is it still usable? A clumped or caked physical appearance is a strong indicator that the compound has absorbed moisture [2]. Before use, you should:
Q2: The experimental yields are lower than expected. Could moisture be a factor? Yes, absolutely. Moisture can lead to several issues that reduce yield:
Q3: Are there any other stability concerns besides moisture? While moisture is a primary concern, you should also be aware of general stability best practices:
The biological performance of benzaldehyde derivatives is highly influenced by the type and position of substituents on the benzene ring. The table below summarizes key experimental findings for several derivatives, though data for 2-Acetylbenzaldehyde is missing from the available literature.
| Derivative Name | Biological Activity | Experimental Model | Key Findings / Potency | Inhibition Type |
|---|---|---|---|---|
| 4-Methoxy-2-hydroxybenzaldehyde [1] | Dual α-glucosidase & α-amylase inhibitor | In vitro enzymatic assay | 5.44x more effective against α-amylase than acarbose (control drug) | Non-competitive |
| 2,4,5-Trihydroxybenzaldehyde [1] | α-Amylase inhibitor | In vitro enzymatic assay | Most efficacious inhibitor among tested trihydroxy derivatives [1] | Information missing |
| 3,4-Dihydroxybenzaldehyde [1] | α-Glucosidase inhibitor | In vitro enzymatic assay | Showed significant inhibitory activity [1] | Information missing |
| 3-Hydroxybenzaldehyde (3-HBA) [2] | Anti-inflammatory, induces autophagy | Mouse astrocytes (cell line), A. cantonensis-infected mice | Reduced eosinophilic meningitis; induced autophagy via Shh pathway [2] | Information missing |
| Benzaldehyde Thiosemicarbazones [3] | Antifungal, anti-aflatoxigenic | Aspergillus flavus culture | Inhibited conidia germination, aflatoxin biosynthesis, sclerotia production [3] | Information missing |
For researchers looking to validate or build upon these findings, here are summaries of the key experimental methodologies used in the cited studies.
Fluorescence Quenching to Study Protein Interaction [4]: This protocol is used to study the interaction between benzaldehyde derivatives and Bovine Serum Albumin (BSA), a model protein.
In Vitro Enzymatic Inhibition Assay [1]: This method evaluates the potential of compounds to act as anti-diabetic agents.
Assessing Anti-inflammatory Effects in Cell Models [2]: This protocol evaluates the effect of a compound on inflammation and autophagy pathways in a mouse astrocyte cell line.
Based on a study investigating 3-Hydroxybenzaldehyde (3-HBA), the following diagram illustrates the signaling pathway through which this derivative exerts its anti-inflammatory and pro-autophagy effects. This provides a mechanistic example that could be relevant for researching other derivatives.
Diagram Title: Benzaldehyde Derivative Anti-inflammatory Pathway
To build your comparison guide, you may need to consult specialized scientific databases. Here are the most reliable sources for finding detailed NMR information:
To help you structure your guide once you obtain the raw data, here is a template for the experimental protocol and a summary table. The expected characteristic signals for this compound are based on its molecular structure (C9H8O2) [1].
Experimental Protocol for NMR Characterization The following is a standard methodology for proton nuclear magnetic resonance (1H NMR) spectroscopy analysis [3]:
Expected Key NMR Signals for this compound The table below outlines the expected signals. You should replace these with experimentally determined values from the literature or database.
| Proton Environment | Expected Chemical Shift (δ) / ppm | Multiplicity & Coupling |
|---|---|---|
| Aldehyde (CHO) | ~10.0 | Singlet |
| Aromatic Protons | ~7.5 - 8.0 | Complex multiplet |
| Acetyl Methyl (COCH₃) | ~2.5 | Singlet |
The diagram below outlines the logical workflow for creating your comparison guide, from data collection to final visualization.
A 2025 study published in Chemical Science uses 2-Acetylbenzaldehyde as a key starting material in a complex catalytic reaction to create deuterium (D) and oxygen-18 (¹⁸O) labeled isoindolinones, which are structures relevant to drug discovery [1].
The table below summarizes the optimized reaction conditions for this process:
| Reaction Component | Optimal Condition / Substrate | Role / Note |
|---|---|---|
| Catalyst | Chiral Phosphoric Acid (CPA4) | 10 mol% loading [1] |
| Solvent | Toluene | -- [1] |
| Temperature | 35 °C | -- [1] |
| Ketoaldehyde | This compound | -- [1] |
| Co-substrate | 2-(Phenylsulfonyl)-1H-indol-1-amine | The phenylsulfonyl group was crucial for high selectivity [1] |
The following workflow outlines the experimental procedure based on the published research [1]:
This protocol produced the desired isoindolinone in 91% yield with 94% enantiomeric excess (ee) and a diastereomeric ratio (dr) of over 20:1 [1]. The high stereoselectivity is critical for creating pharmaceuticals.
This information is valuable for understanding the potential of this compound in advanced synthetic applications, though it does not validate its core synthesis method.
For quick reference, here are the core identifiers and properties of 2-Acetylbenzaldehyde [1] [2] [3].
| Property | Value / Identifier |
|---|---|
| CAS Registry Number | 24257-93-0 [1] [3] |
| Molecular Formula | C₉H₈O₂ [1] [2] [3] |
| Molecular Weight | 148.16 g/mol [1] [3] |
| IUPAC Name | This compound [3] |
| Common Synonyms | ortho-Acetylbenzaldehyde; 2-Formylacetophenone [2] [3] |
| InChI Key | VDEAMZDXUCYOQJ-UHFFFAOYSA-N [4] [3] |
| SMILES | CC(=O)C1=CC=CC=C1C=O [3] |
The available data provides insights into the compound's structure and photoreactivity, which are key to understanding its behavior.
While full protocols for this compound are not detailed in the results, the methodologies from studies on similar compounds can inform your experimental design.
To help visualize the conceptual workflow for characterizing such a compound, the following diagram outlines the key steps: